6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine
6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine
Brand Name:
Vulcanchem
CAS No.:
130359-85-2
VCID:
VC21244488
InChI:
InChI=1S/C24H23N5O4/c30-18-11-20(33-19(18)13-32-12-16-7-3-1-4-8-16)29-15-27-21-22(25-14-26-23(21)29)28-24(31)17-9-5-2-6-10-17/h1-10,14-15,18-20,30H,11-13H2,(H,25,26,28,31)/t18-,19+,20+/m0/s1
SMILES:
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COCC5=CC=CC=C5)O
Molecular Formula:
C24H23N5O4
Molecular Weight:
445.5 g/mol
6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine
CAS No.: 130359-85-2
Cat. No.: VC21244488
Molecular Formula: C24H23N5O4
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130359-85-2 |
|---|---|
| Molecular Formula | C24H23N5O4 |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | N-[9-[(2R,4S,5R)-4-hydroxy-5-(phenylmethoxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
| Standard InChI | InChI=1S/C24H23N5O4/c30-18-11-20(33-19(18)13-32-12-16-7-3-1-4-8-16)29-15-27-21-22(25-14-26-23(21)29)28-24(31)17-9-5-2-6-10-17/h1-10,14-15,18-20,30H,11-13H2,(H,25,26,28,31)/t18-,19+,20+/m0/s1 |
| Standard InChI Key | ABXIKYZXEAGUBB-XUVXKRRUSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COCC5=CC=CC=C5)O |
| SMILES | C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COCC5=CC=CC=C5)O |
| Canonical SMILES | C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COCC5=CC=CC=C5)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator